Ethyl 1-acetylpiperidine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-acetylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-14-10(13)9-5-4-6-11(7-9)8(2)12/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSYWOLGKVKKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290408 | |
| Record name | ethyl 1-acetylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2637-75-4 | |
| Record name | NSC68480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-acetylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of Ethyl 1 Acetylpiperidine 3 Carboxylate
Ester Group Reactivity and Transformations
The ethyl carboxylate group is a primary site for chemical modification in Ethyl 1-acetylpiperidine-3-carboxylate. It undergoes typical ester transformations, including hydrolysis, transesterification, and other nucleophilic acyl substitutions. These reactions provide a pathway to a diverse range of derivatives, such as carboxylic acids, alternative esters, and amides.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 1-acetylpiperidine-3-carboxylic acid, can be achieved under both acidic and basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This process is a reversible reaction typically carried out by heating the ester in the presence of an aqueous solution of a strong, non-nucleophilic acid, such as sulfuric acid or hydrochloric acid. The equilibrium is driven towards the products by using a large excess of water. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is more commonly used for ester hydrolysis. chemguide.co.uk The reaction is carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The nucleophilic hydroxide ion attacks the electrophilic carbonyl carbon. The final products are the corresponding carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid. chemguide.co.uk
| Reaction Type | Reagents & Conditions | Reactant | Product(s) |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, Heat | This compound | 1-Acetylpiperidine-3-carboxylic acid + Ethanol |
| Base-Catalyzed Hydrolysis | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ (workup) | This compound | 1-Acetylpiperidine-3-carboxylic acid + Ethanol |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction is an equilibrium process that can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). masterorganicchemistry.com To achieve a high yield of the new ester, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For this compound, this reaction allows for the substitution of the ethyl group with other alkyl groups, providing access to a variety of ester derivatives.
For instance, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound and ethanol. The choice of catalyst can influence reaction conditions and efficiency. organic-chemistry.org
| Reactant Alcohol | Catalyst | Product Ester | Byproduct |
| Methanol | H₂SO₄ (acid) or NaOMe (base) | Mthis compound | Ethanol |
| Isopropanol | H₂SO₄ (acid) or NaOiPr (base) | Isopropyl 1-acetylpiperidine-3-carboxylate | Ethanol |
| Benzyl (B1604629) Alcohol | H₂SO₄ (acid) or NaOBn (base) | Benzyl 1-acetylpiperidine-3-carboxylate | Ethanol |
Nucleophilic acyl substitution is a broad class of reactions characteristic of carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.org The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the leaving group (in this case, the ethoxide ion). libretexts.org This general mechanism allows for the conversion of the ester group into various other functional groups. youtube.com
Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. For example, treatment of this compound with ammonia would yield 1-acetylpiperidine-3-carboxamide.
Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) typically add twice to the ester. The first addition results in a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent. The final product, after an acidic workup, is a tertiary alcohol.
| Nucleophile | Reagent(s) | Intermediate Product | Final Product (after workup) |
| Ammonia (NH₃) | NH₃, Heat | - | 1-Acetylpiperidine-3-carboxamide |
| Methylamine (CH₃NH₂) | CH₃NH₂, Heat | - | N-Methyl-1-acetylpiperidine-3-carboxamide |
| Methylmagnesium bromide | 1. CH₃MgBr (2 equiv.), Et₂O 2. H₃O⁺ | 1-(1-Acetylpiperidin-3-yl)ethan-1-one | 2-(1-Acetylpiperidin-3-yl)propan-2-ol |
Piperidine (B6355638) Nitrogen Reactivity and Functionalization
The nitrogen atom in this compound is part of a tertiary amide functional group. nih.gov The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group of the acetyl moiety. This resonance stabilization significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to a typical secondary amine in a piperidine ring. smolecule.com Consequently, direct reactions at the amide nitrogen, such as further acylation or alkylation, are generally not feasible under standard conditions.
Directly adding a second acyl group to the already acetylated nitrogen is chemically unfavorable. The nitrogen atom lacks the required nucleophilicity to attack another acylating agent. To introduce a different acyl group onto the piperidine nitrogen, a deacetylation-reacylation strategy is necessary. This involves two distinct synthetic steps:
Deacetylation: The acetyl group must first be removed to regenerate the secondary amine, Ethyl piperidine-3-carboxylate. This can be accomplished via hydrolysis of the amide bond, which typically requires harsh conditions such as prolonged heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., concentrated NaOH).
Re-acylation: The resulting Ethyl piperidine-3-carboxylate, now possessing a nucleophilic secondary amine, can readily react with a variety of acylating agents (e.g., acyl chlorides or anhydrides) to form a new N-acyl derivative. For example, reacting the deacetylated compound with benzoyl chloride would yield Ethyl 1-benzoylpiperidine-3-carboxylate. researchgate.net
This sequential approach allows for the synthesis of a wide array of N-acyl derivatives that are not accessible through direct functionalization.
Similar to N-acylation, direct N-alkylation of the amide nitrogen in this compound is not a practical transformation due to the low nucleophilicity of the nitrogen atom. While some specialized methods for alkylating amides exist, a more conventional and reliable approach involves the removal of the acetyl group followed by the alkylation of the resulting secondary amine.
The synthetic sequence would be as follows:
Deacetylation: As described previously, hydrolysis of the amide bond under strong acidic or basic conditions yields Ethyl piperidine-3-carboxylate.
N-Alkylation: The secondary amine of Ethyl piperidine-3-carboxylate can then be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) or via reductive amination. researchgate.net Standard N-alkylation conditions often involve the use of a base (e.g., K₂CO₃ or triethylamine) to neutralize the acid generated during the reaction. researchgate.net For example, reacting Ethyl piperidine-3-carboxylate with methyl iodide would produce Ethyl 1-methylpiperidine-3-carboxylate.
This two-step pathway provides a versatile route to N-alkylated piperidine derivatives starting from the N-acetylated precursor.
Modifications to the N-Acetyl Moiety
The N-acetyl group of this compound provides a key site for chemical modification, allowing for the introduction of diverse functionalities that can significantly alter the molecule's properties. One common transformation is the hydrolysis of the acetyl group to yield the corresponding secondary amine, ethyl piperidine-3-carboxylate. This deacetylation can be achieved under acidic or basic conditions and provides a versatile intermediate for further derivatization at the nitrogen atom.
Another significant modification involves the replacement of the acetyl group with other acyl moieties. For instance, the reaction of the deacetylated piperidine with various acyl chlorides or anhydrides under suitable basic conditions, such as in the presence of pyridine (B92270), can introduce a wide range of substituents. An example of such a modification is the synthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate, a compound investigated for its potential as an immune-potentiating agent. researchgate.net This synthesis involves the coupling of the resolved ethyl nipecotate with 2-thiopheneacetyl chloride. researchgate.net
Furthermore, the N-acetyl group can be functionalized to introduce more complex side chains. For example, derivatives have been synthesized where the acetyl group is replaced by an N-glycyl moiety, which is then further substituted. An illustrative case is the synthesis of ethyl 1-{N-[(5-bromothien-2-yl)sulfonyl]glycyl}piperidine-3-carboxylate. In this molecule, the piperidine nitrogen is acylated with a glycyl unit, which in turn bears a bulky and electronically distinct (5-bromothien-2-yl)sulfonyl group. Such modifications highlight the versatility of the N-acetyl position for creating a library of structurally diverse compounds.
Stereochemical Aspects of Reactions Involving the Piperidine Ring System
The stereochemistry of the piperidine ring in this compound is a critical factor in its reactivity and the stereochemical outcome of its derivatization reactions. The presence of a chiral center at the C3 position means that the starting material can exist as a racemate or as individual enantiomers. The stereochemical integrity of this center during reactions is of significant interest, particularly in the synthesis of biologically active molecules where specific stereoisomers are often required.
The resolution of racemic ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) is a key step in accessing enantiomerically pure derivatives. researchgate.net One effective method for this resolution is fractional crystallization using a chiral resolving agent, such as dibenzoyl-l-tartaric acid. researchgate.net This process allows for the separation of the (R)- and (S)-enantiomers, providing access to optically pure starting materials for subsequent stereospecific syntheses.
Once the enantiomerically pure piperidine derivative is obtained, subsequent reactions can be designed to proceed with retention or inversion of configuration, depending on the reaction mechanism. For example, in the synthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidine-carboxylate, the coupling of (S)-ethyl nipecotate with 2-thiopheneacetyl chloride under Schotten-Baumann conditions proceeds without racemization of the chiral center. researchgate.net
The conformation of the piperidine ring also plays a crucial role in directing the stereochemical course of reactions. The chair conformation is the most stable, with substituents at the C3 position occupying either an axial or equatorial position. The relative stability of these conformers and the steric hindrance they present can influence the approach of reagents and thus the stereoselectivity of the reaction. For instance, in reactions involving electrophilic attack on the piperidine nitrogen, the conformational preference of the C3-ester group can influence the facial selectivity of the reaction.
Development of Novel Derivatization Strategies for Structural Diversification
The structural framework of this compound offers multiple sites for chemical modification, enabling the development of diverse derivatives. Novel derivatization strategies focus on exploiting the reactivity of the ester, the N-acetyl group, and the piperidine ring itself to introduce a wide array of functional groups and build molecular complexity.
Amide Formation from Carboxylic Acid Derivatives
A primary route for the diversification of this compound involves the conversion of the ethyl ester to a carboxylic acid, followed by amide bond formation. The hydrolysis of the ester to the corresponding carboxylic acid can be achieved under standard acidic or basic conditions. This carboxylic acid intermediate is then activated and coupled with a variety of amines to generate a library of amide derivatives.
The formation of amides can be accomplished using various coupling reagents. mdpi.comorganic-chemistry.org Common methods involve the use of carbodiimides, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), often in the presence of additives like hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and improve yields. organic-chemistry.org The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack by the amine to form the amide bond. youtube.comkhanacademy.org This approach allows for the introduction of a wide range of substituents at the C3 position, depending on the choice of the amine coupling partner. These amines can be simple aliphatic or aromatic amines, or more complex heterocyclic or functionalized moieties. sphinxsai.com
Introduction of Sulfonyl Groups
Another effective strategy for the structural diversification of this compound involves the introduction of sulfonyl groups. This is typically achieved by first modifying the N-acetyl group. The acetyl group can be removed to reveal the secondary amine, which can then be reacted with various sulfonyl chlorides in the presence of a base.
This approach has been utilized to synthesize compounds such as ethyl 1-[(4-acetamidophenyl)sulfonyl]piperidine-3-carboxylate. chemspider.com In this derivative, the piperidine nitrogen is directly attached to a sulfonyl group, which in turn is substituted with an acetamidophenyl moiety. The introduction of such aromatic sulfonyl groups can significantly impact the electronic and steric properties of the molecule.
Furthermore, sulfonyl groups can be incorporated into more complex side chains attached to the piperidine nitrogen. For example, in the synthesis of ethyl 1-{N-[(5-bromothien-2-yl)sulfonyl]glycyl}piperidine-3-carboxylate, a sulfonyl group is part of a larger substituent introduced via acylation of the piperidine nitrogen with a functionalized amino acid.
Halogenation and Other Electrophilic Substitutions
While the piperidine ring of this compound is saturated and generally not susceptible to direct electrophilic substitution on the ring carbons, modifications involving halogenation can be introduced on other parts of the molecule. For instance, if the N-acetyl group is replaced with an aromatic moiety, that aromatic ring can undergo electrophilic halogenation.
An example of this is seen in derivatives where a brominated thiophene (B33073) ring is incorporated. In ethyl 1-{N-[(5-bromothien-2-yl)sulfonyl]glycyl}piperidine-3-carboxylate, a bromine atom is present on the thiophene ring. This halogen can serve as a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the attachment of additional chemical groups and further diversification of the molecular structure.
While direct halogenation of the piperidine ring is not a common strategy, other electrophilic additions to functional groups attached to the piperidine core are viable routes for creating diverse analogs.
Advanced Spectroscopic and Analytical Characterization of Ethyl 1 Acetylpiperidine 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For Ethyl 1-acetylpiperidine-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. A significant feature in the NMR spectra of this N-acetylated piperidine (B6355638) is the potential for observing rotational isomers (rotamers) due to the restricted rotation around the amide C-N bond. This can lead to the broadening or duplication of signals for nuclei near the nitrogen atom (specifically the protons and carbons at positions 2 and 6 of the piperidine ring).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The signals are characterized by their chemical shift (δ) in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz).
The key proton signals for this compound are assigned as follows:
Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene (B1212753) protons (-OCH₂) is expected around 4.1-4.2 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet further upfield, typically around 1.2-1.3 ppm.
Acetyl Protons (-COCH₃): A sharp singlet for the three methyl protons of the acetyl group is anticipated in the region of 2.1 ppm. This signal is a characteristic indicator of the N-acetylation.
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to spin-spin coupling. The protons on carbons adjacent to the nitrogen (H-2 and H-6) are significantly deshielded and may show distinct signals for axial and equatorial positions, further complicated by the potential for rotamers. The methine proton at the stereocenter (H-3) is expected to appear as a multiplet around 2.5-2.8 ppm. The remaining ring protons (H-4 and H-5) will produce overlapping multiplets in the 1.5-2.0 ppm range.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.25 | Triplet (t) | ~7.1 |
| Piperidine H-4, H-5 | ~1.5 - 2.0 | Multiplet (m) | - |
| Acetyl -CH₃ | ~2.11 | Singlet (s) | - |
| Piperidine H-3 | ~2.70 | Multiplet (m) | - |
| Piperidine H-2, H-6 | ~3.0 - 4.5 | Multiplet (m) | - |
| Ethyl -OCH₂- | ~4.15 | Quartet (q) | ~7.1 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom.
The expected ¹³C NMR signals are:
Carbonyl Carbons: Two signals in the downfield region are expected for the ester carbonyl (~173 ppm) and the amide carbonyl (~169 ppm).
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the 20-55 ppm range. The carbons adjacent to the nitrogen (C-2 and C-6) will be shifted downfield compared to the parent amine due to the electron-withdrawing effect of the acetyl group. The C-3 methine carbon, attached to the ester group, will appear around 40-45 ppm.
Ethyl Ester and Acetyl Carbons: The ethoxy methylene carbon (-OCH₂) is expected around 61 ppm, while the ethyl methyl carbon appears upfield at ~14 ppm. The acetyl methyl carbon will resonate at approximately 22 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14.2 |
| Acetyl -CH₃ | ~21.5 |
| Piperidine C-5 | ~24.5 |
| Piperidine C-4 | ~26.0 |
| Piperidine C-3 | ~41.0 |
| Piperidine C-2, C-6 | ~45.0 / ~50.0 (rotamers) |
| Ethyl -OCH₂- | ~60.8 |
| Acetyl C=O | ~169.5 |
| Ester C=O | ~173.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. slideshare.netnih.govepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduemerypharma.com For this compound, COSY would show correlations between H-3 and its neighbors on C-2 and C-4, and trace the connectivity around the entire piperidine ring. It would also confirm the coupling between the -OCH₂- and -CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.govemerypharma.com This technique allows for the unambiguous assignment of each carbon atom that has attached protons by linking the assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). epfl.chsdsu.edu This is particularly powerful for identifying quaternary carbons (like the carbonyls) and piecing together different fragments of the molecule. Key HMBC correlations would include:
The acetyl methyl protons to the amide carbonyl carbon (C=O).
The protons on C-2 and C-6 to the amide carbonyl carbon.
The H-3 proton to the ester carbonyl carbon.
The ethyl -OCH₂- protons to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the piperidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₁₇NO₃), the calculated exact mass is 199.12084 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₁₀H₁₇NO₃ + H]⁺ | 200.12812 |
The experimentally measured mass would be compared to this calculated value, with a match within a few parts per million (ppm) confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.net Analysis of the resulting fragment ions provides detailed structural information. libretexts.org The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways characteristic of amides and esters. miamioh.edu
A plausible fragmentation pathway would involve:
Loss of an ethoxy radical (-•OCH₂CH₃) from the ester, leading to an acylium ion.
Loss of ethanol (B145695) (-CH₃CH₂OH) .
Cleavage of the entire ethyl carboxylate group .
Alpha-cleavage adjacent to the ring nitrogen, a common pathway for piperidine derivatives, leading to the opening of the ring. libretexts.org
Loss of the acetyl group .
Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion (m/z) | Proposed Loss | Structure of Fragment |
| ~154 | Loss of C₂H₅OH (Ethanol) | [M+H - 46]⁺ |
| ~126 | Loss of C₂H₅O₂C• (Carboethoxy radical) | [M+H - 74]⁺ |
| ~84 | Ring cleavage fragment | [C₅H₁₀N]⁺ |
| ~43 | Acetyl group fragment | [CH₃CO]⁺ |
These fragmentation patterns provide a molecular fingerprint that confirms the identity and connectivity of the various functional groups within this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the qualitative and quantitative analysis of this compound, ensuring its purity and separating it from starting materials, byproducts, and potential enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is a widely used method for the purity assessment of this compound due to its efficiency and applicability to moderately polar compounds.
Method Development A typical RP-HPLC method for this compound would involve a C18 stationary phase, which provides excellent separation for compounds with hydrophobic and moderately polar characteristics. The mobile phase is generally a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The buffer's pH is controlled to ensure the consistent ionization state of any acidic or basic impurities. For mass spectrometry compatibility, volatile buffers such as ammonium (B1175870) formate (B1220265) or formic acid are preferred over non-volatile ones like phosphate. sielc.com
An example of a developed isocratic method is detailed in the table below. The conditions are optimized to achieve a good peak shape, adequate retention time, and efficient separation from potential impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Expected Retention Time | 4-6 minutes |
Method Validation Once developed, the analytical method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. researchgate.netscielo.br Validation confirms that the method is reliable, reproducible, and accurate for the quantitative determination of purity and impurities. The key validation parameters are summarized below. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is demonstrated by the lack of interfering peaks at the retention time of the main compound in a chromatogram of a placebo or impurity mixture.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is generated by plotting peak area against a series of known concentrations, and the correlation coefficient (r²) should ideally be ≥ 0.999. nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure standard is added to a sample matrix and the percentage recovery is calculated. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as on different days, or with different analysts or equipment. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). scielo.br
The table below presents typical acceptance criteria for these validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | % RSD of results should be within acceptable limits after minor changes. |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) and Derivatization Strategies
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com this compound, with its ester and tertiary amide functional groups, is generally amenable to GC analysis without derivatization. The acetylation of the piperidine nitrogen enhances its thermal stability compared to the corresponding secondary amine, reducing the need for derivatization that is often required for primary and secondary amines to prevent peak tailing. nih.gov
A standard GC-MS analysis would utilize a fused-silica capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or CP-Sil 8CB). oup.com The mass spectrometer detector provides high selectivity and allows for structural confirmation of the analyte and any detected impurities based on their mass spectra and fragmentation patterns. researchgate.net
| Parameter | Condition |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| MS Detection | Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400 |
Derivatization Strategies While the target compound itself may not require derivatization, this strategy becomes crucial for the analysis of related impurities that may be present in a sample. researchgate.net For instance, if impurities containing primary or secondary amine, hydroxyl, or carboxylic acid groups are expected, derivatization can improve their chromatographic behavior and detection. jfda-online.com
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert active hydrogens on amines, alcohols, and carboxylic acids into trimethylsilyl (B98337) (TMS) ethers, esters, or amines. sigmaaldrich.com This process increases volatility and thermal stability. research-solution.com
Acylation: Reagents such as pentafluorobenzoyl chloride can convert amines and alcohols into their corresponding amides and esters. The introduction of fluorine atoms significantly enhances sensitivity for electron capture detection (ECD) or negative chemical ionization mass spectrometry. oup.com
The choice of derivatization reagent depends on the specific functional groups present in the impurities to be analyzed. gcms.cz
Chiral Chromatography for Enantiomeric Excess Determination
Since the carbon at the 3-position of the piperidine ring is a chiral center, this compound can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical in pharmaceutical contexts, as different enantiomers can have distinct pharmacological activities. mdpi.com Chiral HPLC is the most common and effective method for this purpose. google.com
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are highly effective for a broad range of chiral compounds, including piperidine derivatives. nih.govoup.com
A successful separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. The mobile phase, typically a mixture of a nonpolar solvent (like n-hexane) and a polar modifier (like ethanol or isopropanol), is carefully optimized to achieve baseline resolution between the enantiomeric peaks. nih.govoup.com
The table below outlines typical conditions for the chiral separation of a piperidine-3-carboxylate derivative, which would serve as a starting point for method development for the title compound.
| Parameter | Condition |
| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Mobile Phase | n-Hexane:Ethanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 225 nm |
Once the enantiomers are separated, the enantiomeric excess can be calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: ee (%) = [(A1 - A2) / (A1 + A2)] x 100
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound provides a unique "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of its specific bonds. pressbooks.pub
The key structural features of this compound are the tertiary amide (from the N-acetyl group), the ethyl ester, and the saturated piperidine ring. Each of these groups gives rise to characteristic absorption bands in the IR spectrum.
C=O Stretching Vibrations: The spectrum is expected to show two distinct and strong absorption bands in the carbonyl region (1800-1650 cm⁻¹). The tertiary amide carbonyl (N-C=O) stretch typically appears around 1650-1630 cm⁻¹. The ester carbonyl (O-C=O) stretch appears at a higher frequency, generally in the range of 1750-1735 cm⁻¹. orgchemboulder.com
C-H Stretching Vibrations: Strong absorption bands between 3000 and 2850 cm⁻¹ are characteristic of the stretching vibrations of sp³-hybridized C-H bonds in the piperidine ring and the ethyl group. libretexts.org
C-O Stretching Vibrations: The ester functional group will exhibit strong C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Two distinct bands are usually observed for esters, corresponding to the C-O-C asymmetric and symmetric stretching modes. orgchemboulder.com
C-N Stretching Vibration: The stretching vibration of the C-N bond of the tertiary amide will appear in the fingerprint region, typically around 1400-1200 cm⁻¹.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 2980-2850 | C-H (Aliphatic) | Stretch | Strong |
| 1750-1735 | C=O (Ester) | Stretch | Strong |
| 1650-1630 | C=O (Tertiary Amide) | Stretch | Strong |
| 1300-1000 | C-O (Ester) | Stretch | Strong, Multiple Bands |
| 1400-1200 | C-N (Amide) | Stretch | Medium-Strong |
Applications of Ethyl 1 Acetylpiperidine 3 Carboxylate As a Synthetic Intermediate
Role in the Construction of Complex Heterocyclic Systems
The piperidine (B6355638) scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds. Ethyl 1-acetylpiperidine-3-carboxylate provides a functionalized piperidine core that is readily elaborated into more intricate heterocyclic architectures. The N-acetyl group offers temporary protection of the ring nitrogen while influencing its reactivity, and the C3-ester group serves as a handle for chain extension or cyclization reactions.
This intermediate is particularly useful in diastereoselective and enantioselective synthesis, where the existing stereocenter at the C3 position can direct the formation of new chiral centers. Researchers have utilized this compound and its close analogs in the synthesis of various complex systems. For instance, a related intermediate, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, was a key component in the construction of 4a-aryldecahydroisoquinolines, which are analogs of morphine. google.com This synthesis highlights how the piperidine-3-carboxylate framework can be a starting point for building fused polycyclic ring systems. google.com Another example involves the reaction of arylidene acetylacetones with ethoxycarbonylacetamides to form highly substituted piperidine derivatives, such as ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxo-piperidine-3-carboxylates, demonstrating the versatility of piperidine-based building blocks in heterocyclization reactions. osi.lv
Precursor for Advanced Organic Building Blocks and Scaffolds
Beyond its direct use in constructing final target molecules, this compound is a precursor for creating more advanced, multi-functional building blocks and scaffolds. These scaffolds can then be used in combinatorial chemistry and fragment-based drug discovery to generate libraries of potential drug candidates. The rigid piperidine scaffold, combined with the potential for derivatization at multiple points, makes it an ideal starting material for this purpose. myskinrecipes.com
Synthesis of Fused Polycyclic Piperidine Derivatives (e.g., Octahydro-1H-pyrrolo[3,4-b]pyridine)
A significant application of N-acylated piperidine carboxylate systems is in the synthesis of fused bicyclic structures. A prominent example is the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. google.comgoogle.com This chiral diamine is a critical intermediate in the industrial synthesis of the broad-spectrum fluoroquinolone antibiotic, Moxifloxacin. google.comgoogle.com
The synthetic route often starts with a related precursor, a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. google.com A key step in the process is an enzymatic hydrolysis for optical resolution, which selectively hydrolyzes one of the esters, allowing for the separation of enantiomers. google.comgoogle.com The desired enantiomer, (2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate, is then converted through a series of steps into the fused bicyclic intermediate (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione. google.com This intermediate is subsequently transformed into the target (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine with high optical purity. google.comresearchgate.net This multi-step transformation showcases how the N-acetylated piperidine core is instrumental in establishing the complex stereochemistry of the final fused polycyclic system.
| Intermediate | Key Transformation Step | Target Scaffold |
| Dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate | Enzymatic Resolution & Cyclization | (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine |
| (2S,3R)-1-Alkylcarbonyl-piperidine-2,3-dicarboxylate | Conversion to Furo[3,4-b]pyridine-5,7-dione | (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine |
Intermediate in the Preparation of Quinolonecarboxylic Acid Analogs
As mentioned, the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a crucial step in the production of Moxifloxacin. google.com Moxifloxacin belongs to the fourth-generation of fluoroquinolone antibiotics. The core structure of these drugs consists of a quinolonecarboxylic acid moiety. The (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine scaffold is introduced at the C-7 position of the quinolone core, and this side chain is critical for the drug's antibacterial spectrum and pharmacokinetic properties. The synthesis demonstrates the role of this compound derivatives as precursors to key fragments that are ultimately incorporated into complex and medically important drug molecules like quinolonecarboxylic acid analogs. google.com
Utilization in Structure-Activity Relationship (SAR) Studies Through Chemical Modification of Derived Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound and its derivatives are valuable tools for SAR studies because their structure can be systematically modified. myskinrecipes.com
The chemical modifications can be performed at several positions:
The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to create a library of amides, or with different alcohols to form other esters. This allows chemists to explore the effects of varying the size, polarity, and hydrogen-bonding capacity of this substituent. google.com
The N-Acetyl Group: The acetyl group on the piperidine nitrogen can be removed and replaced with other acyl groups, alkyl groups, or sulfonyl groups. This modifies the electronic properties and steric bulk around the nitrogen atom, which can be crucial for receptor binding.
The Piperidine Ring: While more complex, modifications can also be made to the piperidine ring itself, introducing further substituents to probe the spatial requirements of the biological target.
By synthesizing a series of analogs with these systematic variations and evaluating their biological activity, researchers can build a detailed SAR model. This model helps in designing new compounds with improved potency, selectivity, and pharmacokinetic profiles. For example, in the development of piperidine-based opioid antagonists, various N-substituents and modifications at the carboxylate position are explored to optimize activity and selectivity. google.com Similarly, SAR studies on piperidine-based dopamine (B1211576) transporter (DAT) inhibitors have shown that the nature of substituents on the piperidine ring and its appended groups significantly affects binding affinity and reuptake inhibition. nih.gov
Analysis of a Patent Landscape Pertaining to Synthetic Routes and Intermediate Uses of this compound
The patent literature provides significant insights into the industrial relevance and commercial applications of a chemical intermediate. An analysis of patents related to this compound and its close derivatives reveals its importance in the synthesis of high-value pharmaceutical compounds.
A major area covered in the patent literature is the synthesis of chiral intermediates for antibiotics. Patents describe detailed methods for the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key component of Moxifloxacin. google.comgoogle.com These patents often focus on efficient methods for optical resolution, such as enzymatic hydrolysis of N-acetylated piperidine dicarboxylate precursors, to achieve high enantiomeric purity, which is critical for the final drug's efficacy and safety. google.com
Another significant area in the patent landscape involves the use of piperidine carboxylate derivatives in the development of central nervous system agents and opioid modulators. For instance, patents disclose synthetic routes to peripherally selective opioid antagonists derived from N-substituted piperidine carboxylates. google.com These documents detail the synthesis of various analogs where the N-substituent and the ester group are modified to achieve the desired pharmacological profile. google.com Furthermore, a patent describes the synthesis of morphine analogs where a related nipecotic ester, ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, serves as a crucial building block for constructing the complex polycyclic structure of 4a-aryldecahydroisoquinolines. google.com
The table below summarizes key findings from a selection of relevant patents, highlighting the claimed inventions and the role of the piperidine-3-carboxylate scaffold.
| Patent Number (Example) | Title/Subject | Role of Piperidine-3-Carboxylate Derivative | Application Area |
| US 2011/0137036 A1 | Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine | Precursor (as a dicarboxylate) to a key chiral intermediate | Antibiotics (Moxifloxacin) |
| US 5,250,542 A | Peripherally selective piperidine carboxylate opioid antagonists | Core scaffold for the synthesis of active pharmaceutical ingredients | Opioid Antagonists |
| US 4,435,572 A | Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate | Key intermediate for building a polycyclic system | Morphine Analogs |
This patent activity underscores the commercial value of synthetic routes that utilize this compound and related structures as versatile and strategic intermediates in drug development.
Advanced Research Topics and Future Directions for Ethyl 1 Acetylpiperidine 3 Carboxylate
Development of Novel Catalytic Systems for Efficient Transformations
The chemical structure of Ethyl 1-acetylpiperidine-3-carboxylate, featuring a saturated heterocyclic ring, an amide, and an ester, presents multiple sites for catalytic modification. The development of novel catalytic systems is crucial for achieving selective and efficient transformations that are often challenging with classical stoichiometric reagents. Research in this area for similar piperidine (B6355638) structures focuses on enhancing reaction efficiency, reducing waste, and enabling new types of chemical modifications.
Key areas of catalytic development applicable to this compound include:
C-H Activation: Direct functionalization of the piperidine ring's C-H bonds is a primary goal of modern catalysis. Catalysts based on transition metals like palladium, rhodium, and ruthenium can selectively activate specific C-H bonds, allowing for the introduction of new functional groups without pre-functionalization. For this compound, this could enable direct arylation, alkylation, or amination at positions C2, C4, C5, or C6 of the piperidine ring.
Asymmetric Hydrogenation: While the parent compound, ethyl piperidine-3-carboxylate, is often synthesized via the hydrogenation of pyridine (B92270) precursors, novel catalytic systems offer ways to introduce or modify stereocenters. nih.gov For derivatives like this compound, chiral catalysts could be employed for stereoselective reductions of other functional groups that might be added to the molecule.
Organocatalysis: The use of small organic molecules as catalysts has gained prominence for various transformations. mdpi.com For piperidine derivatives, organocatalysts can be used in reactions like asymmetric Mannich reactions or Michael additions to further elaborate the scaffold. mdpi.com For instance, the ester group of this compound could be hydrolyzed to the corresponding carboxylic acid, which can then participate in organocatalyzed reactions.
A notable example in the broader context of piperidine synthesis involves the use of heterogeneous cobalt catalysts for the hydrogenation of pyridine derivatives, which can be performed in environmentally friendly solvents like water. nih.gov Another approach uses magnetic nanoparticles functionalized with piperidine-4-carboxylic acid as a recoverable catalyst for Knoevenagel condensation reactions, demonstrating the potential for creating reusable catalytic systems based on the piperidine core. researchgate.net
| Catalytic Approach | Catalyst Example | Potential Transformation on this compound | Key Advantage |
|---|---|---|---|
| C-H Activation | Palladium(II) Acetate | Direct arylation at C4-position | Atom economy, avoids pre-functionalization |
| Heterogeneous Catalysis | Cobalt on Titanium Nanoparticles | Selective reduction of additional functional groups | Catalyst reusability, green solvents nih.gov |
| Organocatalysis | Chiral Proline Derivatives | Asymmetric modification post-derivatization | Metal-free, high stereoselectivity |
Implementation of Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. mdpi.com The synthesis and modification of heterocyclic compounds like this compound are well-suited for this technology.
The synthesis of piperidines often involves hydrogenation of pyridines, a reaction that can be hazardous in batch mode due to the use of hydrogen gas under pressure. Continuous-flow reactors, such as the H-Cube®, allow for safer hydrogenation by generating hydrogen in situ and minimizing the volume of gas at any given time. capes.gov.br This technology could be applied to the synthesis of the precursor, ethyl piperidine-3-carboxylate.
Furthermore, subsequent reactions, such as the N-acetylation to form the final product, can be "telescoped" in a continuous flow setup. In such a process, the output from one reactor flows directly into the next, where a different reagent is introduced, eliminating the need for isolating and purifying intermediates. acs.org A potential continuous synthesis of this compound could involve:
Step 1: Continuous hydrogenation of ethyl nicotinate (B505614) in a packed-bed catalytic reactor.
Step 2: In-line mixing of the resulting ethyl piperidine-3-carboxylate stream with a stream of acetyl chloride or acetic anhydride (B1165640).
Step 3: Passage through a heated coil reactor to complete the acylation.
Step 4: In-line purification using scavenger resins to remove excess reagents and byproducts.
Recent studies have demonstrated the rapid synthesis of chiral piperidines using a continuous flow protocol, achieving high yields and diastereoselectivity within minutes. tulane.edu Similarly, flow electrochemistry has been used to synthesize 2-substituted N-formylpiperidines, showcasing another advanced continuous processing technique applicable to related structures. nih.govresearchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with pressurized H₂ gas | Improved safety with in-situ H₂ generation capes.gov.br |
| Scalability | Challenging, requires larger reactors | Easier to scale by running longer |
| Process Control | Difficult to control temperature precisely | Excellent control over temperature and residence time mdpi.com |
| Intermediate Isolation | Typically required between steps | "Telescoping" possible, reducing manual handling acs.org |
Exploring New Reaction Pathways and Selectivities for Diverse Derivatization
This compound possesses two main reactive handles: the ester group and the piperidine ring itself. Exploring new reaction pathways can unlock access to a wider array of derivatives with potentially valuable properties.
Ester Group Transformations: Beyond simple hydrolysis to the carboxylic acid or amidation, the ethyl ester can be used in more complex transformations. For example, it can be reduced to a primary alcohol, which then serves as a synthon for etherification, further esterification, or conversion to an aldehyde. It can also participate in Claisen condensations or be converted to other functional groups like hydrazides, which are useful for further conjugation. nih.gov
Amide Group Reactivity: The N-acetyl group is relatively stable, but its presence influences the reactivity of the piperidine ring. It can be cleaved under harsh conditions to revert to the secondary amine, allowing for the introduction of different N-substituents.
Ring Transformations: While the piperidine ring is saturated, radical-mediated reactions can introduce functionality. mdpi.com For example, cobalt-catalyzed radical intramolecular cyclization has been used for piperidine synthesis and could be adapted for derivatization. mdpi.com Formal [4+2] oxidative annulation promoted by palladium is another advanced method that activates C(sp³)-H bonds to build more complex fused ring systems onto the piperidine core. mdpi.com
Selectivity is a key challenge. For instance, developing conditions to selectively modify one C-H bond on the piperidine ring over others, or to react the ester group without affecting the amide, is an active area of research. The development of derivatization reagents that can selectively target specific functional groups under mild conditions is also crucial. thermofisher.com
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. nih.gov These technologies allow for the rapid execution of hundreds or thousands of reactions in parallel, accelerating the optimization of reaction conditions and the generation of diverse molecular libraries. chemrxiv.org
This compound is an ideal scaffold for such platforms. Its core structure can be systematically decorated by varying reagents that react with its functional groups. An HTE workflow could involve:
Library Design: A virtual library is designed where the core scaffold is reacted with a diverse set of building blocks. For example, the ester could be converted to an amide using a library of different amines.
Automated Reaction Setup: Robotic liquid handlers dispense nanoliter to microliter volumes of the scaffold and reagent solutions into 96- or 384-well plates.
Parallel Synthesis: The plates are subjected to the necessary reaction conditions (heating, mixing).
High-Throughput Analysis: The outcome of each reaction is rapidly analyzed, typically using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), to determine yield and purity.
This approach has been successfully applied to the synthesis of piperidine libraries. nih.govnih.gov For example, a platform combining computational design, parallel synthesis, and continuous flow hydrogenation was used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues. nih.gov The integration of automated synthesis with HTE allows for the rapid exploration of chemical space around the this compound core, facilitating structure-activity relationship (SAR) studies in medicinal chemistry. researchgate.net
Role in Chemical Probe Synthesis for Fundamental Biological Research
Chemical probes are small molecules designed to interact with specific biological targets (like proteins or enzymes) in a controlled way, allowing researchers to study their function in living systems. The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in bioactive compounds and drugs. nih.govresearchgate.net This makes derivatives like this compound attractive starting points for the synthesis of novel chemical probes.
The compound can be modified to incorporate three key features of a chemical probe:
A "warhead" or binding group: This part of the molecule is responsible for interacting with the biological target. The core piperidine structure can be elaborated through the methods described above (catalysis, new reaction pathways) to create a moiety that binds to a specific protein.
A reporter tag: This is a group that allows for detection and visualization, such as a fluorophore, a biotin (B1667282) tag, or a radiolabel. The ester or a subsequently introduced functional group can be used as a handle to attach such a tag.
A linker: This connects the binding group to the reporter tag.
For instance, the ester group could be converted to a carboxylic acid and then coupled to an amine-containing fluorescent dye. Alternatively, the piperidine ring could be functionalized with a group that selectively binds to a target enzyme, and the ester could be used to attach a biotin tag for subsequent affinity purification and identification of the target. Piperazine-fused cyclic disulfides have been developed as cores for bioreduction-activated probes, highlighting the utility of saturated heterocycles in probe design. chemrxiv.org While direct research on this compound as a chemical probe is not prominent, its structural motifs are highly relevant to the field.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-acetylpiperidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a multi-step protocol starting with piperidine derivatives. For example, nucleophilic acylation of piperidine-3-carboxylate with acetyl chloride under basic conditions (e.g., using K₂CO₃ in DMF) is common. Optimization includes adjusting reaction temperature (80–100°C), solvent polarity, and catalyst choice to improve yields. Purification via silica gel chromatography or recrystallization is recommended, as demonstrated in analogous ester syntheses .
Q. How can crystallographic techniques like SHELX and ORTEP-3 be applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and stereochemistry. ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular packing, aiding in structural validation. Ensure high-resolution data collection (≤1.0 Å) and refine against twinning or disorder using SHELXPRO for macromolecular interfaces .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use a combination of -/-NMR to confirm the acetyl and ester moieties (e.g., carbonyl signals at ~170–175 ppm). LC-MS (ESI+) validates molecular weight (expected [M+H]⁺ peak). IR spectroscopy identifies C=O stretches (~1650–1750 cm⁻¹). Cross-reference with PubChem spectral libraries to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization of this compound derivatives?
- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected SXRD bond angles may arise from conformational flexibility or impurities. Employ dynamic NMR (variable-temperature studies) to probe rotational barriers. For crystallography, re-examine data for twinning or solvent effects. Statistical tools like R-factors and residual density maps in SHELXL refine structural models iteratively .
Q. What strategies are recommended for designing analogs of this compound to explore structure-activity relationships (SAR)?
- Methodological Answer : Systematic substitution at the piperidine nitrogen (e.g., alkyl/acyl groups) or ester moiety (e.g., tert-butyl vs. ethyl) can modulate bioactivity. High-throughput screening using informer libraries (e.g., aryl halide libraries) identifies reactive sites for functionalization. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like enzymes or receptors .
Q. What methodological considerations are critical when evaluating the biological activity of this compound derivatives in antibacterial assays?
- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli). Include positive controls (e.g., ampicillin) and cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity. Validate results with dose-response curves and statistical tests (e.g., ANOVA) to account for variability. Report limitations such as solubility or stability in media .
Data Presentation and Analysis
Q. How should researchers present crystallographic and spectroscopic data for this compound in publications?
- Methodological Answer : Follow IUCr guidelines for SXRD: include CIF files, R-values, and ORTEP diagrams. For NMR, tabulate chemical shifts with coupling constants (-values). Use SI units and significant figures consistently. Provide raw data in supplementary materials to enable reproducibility. Avoid over-interpreting minor peaks without statistical validation .
Note on Sources
All answers are derived from peer-reviewed methodologies and crystallographic software documentation. Commercial or non-academic sources (e.g., BenchChem) are excluded per guidelines. Citations correspond to the provided evidence list.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
